
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs). MP-10 has been shown to have a high affinity for androgen receptors, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
A study conducted by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. The research focused on optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. The findings indicated that certain compounds with an ethoxyethyl chain as a spacer exhibited comparable potency to their 4-piperidinylethyl counterparts when properly substituted. This suggests potential applications in designing inhibitors targeting acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
Research by Rose et al. (2010) synthesized 1,3-disubstituted ureas possessing a piperidyl moiety to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds showed substantial improvements in pharmacokinetic parameters and demonstrated a significant increase in potency in reducing hyperalgesia in vivo compared to morphine. This highlights the compound's potential application in developing new treatments for inflammatory pain (Rose et al., 2010).
Anticancer Agents
A study by Feng et al. (2020) focused on the design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds demonstrated significant antiproliferative effects on various cancer cell lines, suggesting their potential as BRAF inhibitors in cancer therapy (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-24-15-14-22-12-9-18(10-13-22)16-21-19(23)20-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-16H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJUQMRKYMOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

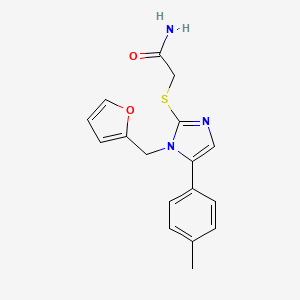
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2729387.png)
![4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone](/img/structure/B2729389.png)
![(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2729390.png)

![2,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2729395.png)
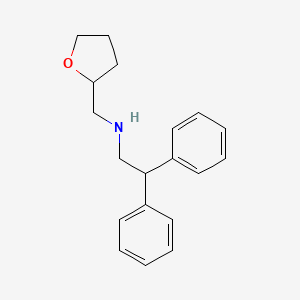
![[(3R)-piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2729398.png)
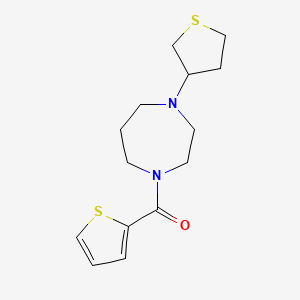
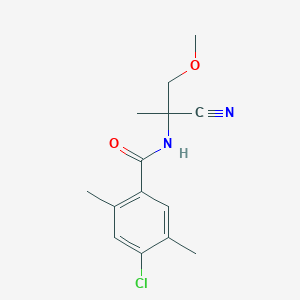
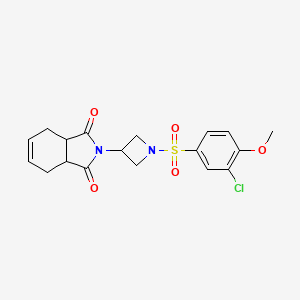
![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729405.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2729406.png)